1-[2-(trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid
Overview
Description
“1-[2-(trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C14H21N3O3 and a molecular weight of 279.33 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
This compound has a molecular weight of 279.33 . Other physical and chemical properties such as boiling point, density, and solubility would need to be determined experimentally.Scientific Research Applications
Synthesis and Characterization
Compounds structurally related to 1-[2-(trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid have been synthesized and characterized, aiming at exploring their chemical properties and potential as building blocks for further chemical transformations. For instance, Matulevičiūtė et al. (2021) developed a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids, demonstrating the versatility of pyrazole-derived compounds in synthetic chemistry (Matulevičiūtė et al., 2021).
Potential Therapeutic Applications
While direct applications of 1-[2-(trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid in therapy are not highlighted, related compounds exhibit promising biological activities. For example, compounds bearing pyrazole moieties have been evaluated for their anti-tumor, antimicrobial, and anti-HIV properties, suggesting that derivatives of the mentioned compound might hold therapeutic potential.
Anti-tumor Agents : L. Jurd (1996) explored benzopyranylamine compounds derived from pyrazole, demonstrating significant anti-tumor activity against various cancer cell lines, indicating the potential use of pyrazole derivatives in cancer therapy (Jurd, 1996).
Antimicrobial Activity : A series of new pyrazoline derivatives prepared from piperidyl chalcones showed potential anti-HIV activity, suggesting that structurally related compounds, including those with the piperidine-4-carboxylic acid moiety, might have similar bioactivities (Rizvi et al., 2012).
Adhesion Molecule Inhibitors : Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine, with structural similarities, were shown to inhibit the upregulation of adhesion molecules, highlighting their potential as oral therapeutics for inflammatory diseases (Kaneko et al., 2004).
properties
IUPAC Name |
1-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-9-12(10(2)16(3)15-9)8-13(18)17-6-4-11(5-7-17)14(19)20/h11H,4-8H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKZZPWUVSZRAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)N2CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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